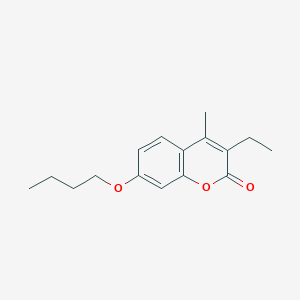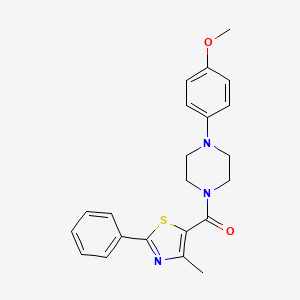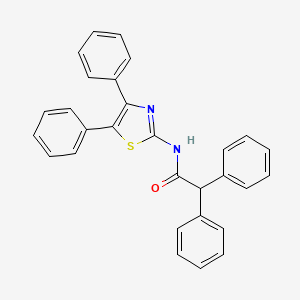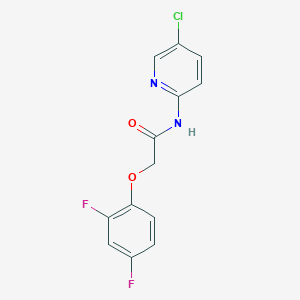
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties.
Métodos De Preparación
The synthesis of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Análisis De Reacciones Químicas
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using alkyl halides and other electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, coumarin derivatives are studied for their antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . Additionally, coumarins are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as steroid 5α-reductase and platelet aggregation. They also exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparación Con Compuestos Similares
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 4-hydroxy-6-methyl-2H-chromen-2-one and 7-diethylamino-4-methylcoumarin. While these compounds share similar core structures, their unique substituents confer different biological activities and applications. For example, 4-hydroxy-6-methyl-2H-chromen-2-one has been studied for its antimicrobial and anticancer properties, while 7-diethylamino-4-methylcoumarin is used as a fluorescent dye .
Propiedades
IUPAC Name |
7-butoxy-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-9-18-12-7-8-14-11(3)13(5-2)16(17)19-15(14)10-12/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDOCQWXHKJQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)
![METHYL 2-({[2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYL](PHENYL)METHYL}AMINO)ACETATE](/img/structure/B5213617.png)
![[2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate](/img/structure/B5213627.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)



![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)
![2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5213688.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5213693.png)
